molecular formula C5H7BrClN3 B6180205 4-bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole CAS No. 2613382-41-3

4-bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole

Cat. No.: B6180205
CAS No.: 2613382-41-3
M. Wt: 224.5
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Description

4-Bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with bromine, chloromethyl, and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-1,2,3-triazole with chloromethyl ethyl ether in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include substituted triazoles, triazole alcohols, and triazole ethers, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer properties.

    Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.

    Materials Science: It is used in the synthesis of advanced materials such as polymers and coordination complexes with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the bromine and chloromethyl groups allows for strong interactions with biological molecules, leading to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-(chloromethyl)-2-methoxyphenol
  • 4-Bromo-5-nitrophthalonitrile
  • 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid

Uniqueness

4-Bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

2613382-41-3

Molecular Formula

C5H7BrClN3

Molecular Weight

224.5

Purity

95

Origin of Product

United States

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